(1S)-1-(4-Bromo-3-fluorophenyl)prop-2-enylamine is an organic compound classified as a phenylpropylamine. It features a structure that includes a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a prop-2-enylamine moiety. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities and reactivity, making it a valuable building block in the preparation of more complex molecules.
The compound is synthesized from commercially available starting materials, particularly 4-bromo-3-fluoroaniline, which undergoes several reactions to yield the final product. Its applications extend to various scientific fields, particularly in the development of pharmaceuticals and agrochemicals.
The synthesis of (1S)-1-(4-Bromo-3-fluorophenyl)prop-2-enylamine typically involves several key steps:
Industrial production methods may optimize these synthetic routes for large-scale production, utilizing techniques such as continuous flow reactors and high-throughput screening of catalysts to enhance yield and purity.
The molecular structure of (1S)-1-(4-Bromo-3-fluorophenyl)prop-2-enylamine can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C9H9BrFN |
| Molecular Weight | 230.08 g/mol |
| IUPAC Name | (1S)-1-(4-bromo-3-fluorophenyl)prop-2-en-1-amine |
| InChI | InChI=1S/C9H9BrFN/c1-2-9(12)6-3-4-7(10)8(11)5-6/h2-5,9H,1,12H2/t9-/m0/s1 |
(1S)-1-(4-Bromo-3-fluorophenyl)prop-2-enylamine can participate in several types of chemical reactions:
| Reaction Type | Common Reagents |
|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide |
| Reduction | Lithium aluminum hydride, Sodium borohydride |
| Substitution | Sodium methoxide, Potassium tert-butoxide |
The mechanism of action for (1S)-1-(4-Bromo-3-fluorophenyl)prop-2-enylamine is largely dependent on its interactions with biological targets. While specific pathways are not well-documented in the provided sources, compounds of this class are often investigated for their potential roles as inhibitors or modulators in various biochemical pathways.
The physical properties of (1S)-1-(4-Bromo-3-fluorophenyl)prop-2-enylamine include:
The chemical properties include reactivity patterns typical of phenylpropylamines, allowing for various transformations such as oxidation, reduction, and substitution reactions.
(1S)-1-(4-Bromo-3-fluorophenyl)prop-2-enylamine is primarily used in:
This compound exemplifies the importance of halogenated phenylpropylamines in modern synthetic chemistry and their potential roles in therapeutic applications.
CAS No.: 28008-55-1
CAS No.: 39148-58-8
CAS No.: 147732-57-8
CAS No.:
CAS No.: 21416-14-8